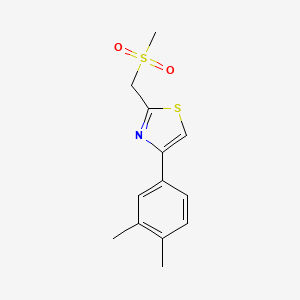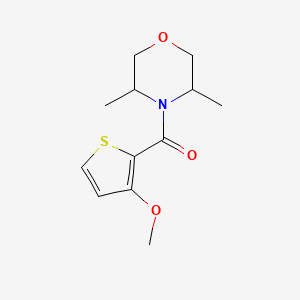![molecular formula C16H18N2O3 B7593382 (3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone, commonly known as DMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. DMM belongs to the class of morpholines and is a derivative of 1,3-oxazole. It has a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol.
Mécanisme D'action
The mechanism of action of DMM involves the inhibition of the production of nitric oxide and the activity of cyclooxygenase. Nitric oxide is involved in the inflammatory response, and its inhibition results in the reduction of inflammation. Cyclooxygenase is involved in the production of prostaglandins, which are involved in the inflammatory response. The inhibition of cyclooxygenase results in the reduction of inflammation.
Biochemical and physiological effects:
DMM has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has been found to inhibit the production of nitric oxide and the activity of cyclooxygenase. The inhibition of these enzymes results in the reduction of inflammation. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMM in lab experiments include its potent anti-inflammatory, analgesic, and anti-tumor properties. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells. However, the limitations of using DMM in lab experiments include its potential toxicity and side effects. Moreover, the mechanism of action of DMM is not fully understood, and further research is needed to elucidate its mode of action.
Orientations Futures
For the research on DMM include the elucidation of its mechanism of action, the development of more potent derivatives, and the evaluation of its potential applications in the treatment of inflammatory diseases and cancer. Moreover, the safety and toxicity of DMM need to be further evaluated to determine its potential as a pharmacological agent.
Méthodes De Synthèse
The synthesis of DMM involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with (3,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and water as a solvent. The yield of the reaction is around 70%.
Applications De Recherche Scientifique
DMM has been extensively studied for its potential applications in pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMM has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Moreover, DMM has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-20-9-12(2)18(11)16(19)14-5-3-13(4-6-14)15-7-17-10-21-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZQIKYNQAVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)C3=CN=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
